molecular formula C14H17N5O3S B12170542 Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate

Cat. No.: B12170542
M. Wt: 335.38 g/mol
InChI Key: OCEOIWMMTYYSPM-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with substituted aldehydes in the presence of urea and ethanol, followed by refluxing with concentrated hydrochloric acid . Another approach includes the use of phosphorus oxychloride as a reagent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Ethyl 4-methyl-2-(3-(pyrimidin-2-ylamino)propanamido)thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

These compounds share the thiazole ring structure but differ in their substituents and biological activities. The unique combination of the pyrimidine and thiazole moieties in this compound contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

ethyl 4-methyl-2-[3-(pyrimidin-2-ylamino)propanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H17N5O3S/c1-3-22-12(21)11-9(2)18-14(23-11)19-10(20)5-8-17-13-15-6-4-7-16-13/h4,6-7H,3,5,8H2,1-2H3,(H,15,16,17)(H,18,19,20)

InChI Key

OCEOIWMMTYYSPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCNC2=NC=CC=N2)C

Origin of Product

United States

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